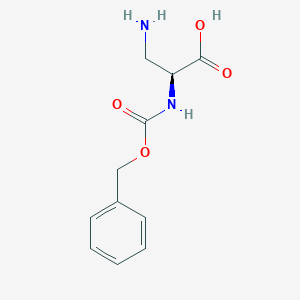

Z-Dap-OH

描述

Historical Context of 2,3-Diaminopropionic Acid (Dap) Derivatives in Research

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has been identified as a constituent of various secondary metabolites, including certain antibiotics like tuberactinomycin (B576502) and siderophores such as staphyloferrin B wikipedia.orgmdpi.comresearchgate.net. The presence of two amino groups (alpha and beta) and a carboxylic acid functionality in Dap presents unique challenges and opportunities in synthesis. Early research into Dap and its derivatives was driven by the need to synthesize these natural products and to explore the biological activities associated with Dap-containing peptides and compounds mdpi.comresearchgate.net. The incorporation of Dap into synthetic molecules allows for the introduction of an additional primary amine handle, which can be utilized for branching, cyclization, or conjugation, thereby expanding the chemical space accessible to researchers. Dap has also been used in the synthesis of other compounds like 2,8-diaminopurines tandfonline.com.

Significance of Protecting Groups in Peptide Synthesis with Z-Dap-OH

In peptide synthesis, particularly when incorporating amino acids with reactive side chains like Dap, the use of protecting groups is fundamental to control reactivity and prevent unwanted side reactions such as polymerization or self-coupling biosynth.comnih.gov. Protecting groups temporarily mask reactive functionalities, allowing for selective coupling reactions to occur at desired sites biosynth.compeptide.com. For an amino acid like Dap, with two amino groups, differential protection is essential to distinguish between the alpha-amino group, typically involved in peptide backbone formation, and the beta-amino group, which offers a site for side-chain modifications or branching.

The benzyloxycarbonyl (Z), or carbobenzoxy (Cbz), group is a widely used protecting group for amino functionalities in organic synthesis, including peptide chemistry researchgate.netbachem.com. It is commonly employed as a temporary protecting group for the alpha-amino terminus in solution-phase peptide synthesis bachem.com. The Z group is typically introduced by reaction with benzyl (B1604629) chloroformate and can be removed by various methods, including catalytic hydrogenation or treatment with strong acids such as HBr in acetic acid or neat HF researchgate.netbachem.com. In this compound, the Z group specifically protects the alpha-amino group iris-biotech.de. This allows the carboxylic acid to be activated for peptide coupling while the alpha-amine is protected, and the beta-amine is either unprotected or orthogonally protected for later manipulation.

Orthogonal protection is a strategy where two or more protecting groups are used that can be removed independently of each other under distinct sets of conditions biosynth.compeptide.comresearchgate.net. This is crucial for multi-functional molecules like Dap derivatives to allow for selective deprotection and modification of specific functional groups. In the context of this compound, the beta-amino group often requires additional protection to enable controlled synthesis. Various orthogonal protecting groups can be used for the beta-amine in conjunction with the alpha-Z protection, such as tert-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) tandfonline.comresearchgate.net.

For example, Boc-Dap(Z)-OH features a Boc group on the alpha-amine and a Z group on the beta-amine, representing a different protection strategy compared to this compound . Conversely, this compound (with the Z on the alpha-amine) can be further protected on the beta-amine with groups like Boc or Fmoc to create orthogonally protected building blocks such as Z-Dap(Boc)-OH or Z-Dap(Fmoc)-OH. These orthogonally protected derivatives are invaluable in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the selective removal of one protecting group while leaving others intact, thus enabling the controlled stepwise assembly of complex peptide sequences or the introduction of branching at the beta-amino site tandfonline.compeptide.compeptide.com. The compatibility and selective cleavage conditions of these orthogonal protecting groups are key to the successful synthesis of complex peptide architectures biosynth.comnih.gov.

Role of Benzyloxycarbonyl (Z) Protecting Group

Overview of this compound as a Building Block in Complex Chemical Structures

This compound serves as a versatile building block in the construction of a variety of complex chemical structures, primarily peptides and peptidomimetics ontosight.aimdpi.com. Its ability to be incorporated into peptide chains via standard coupling procedures, while carrying a protected alpha-amine and a modifiable beta-amine (either free or orthogonally protected), makes it particularly useful for creating branched peptides, cyclic peptides, or peptide conjugates mdpi.compeptide.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-26-3 | |

| Record name | Na-Z-L-2,3-diaminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of Z Dap Oh

Synthetic Pathways for Z-Dap-OH

The synthesis of this compound and its derivatives can be achieved through several methodologies, broadly categorized into solution-phase and solid-phase approaches, as well as synthesis from readily available precursors.

Conventional Solution-Phase Synthesis

Conventional solution-phase synthesis has historically been a primary method for producing protected amino acids like this compound. The benzyloxycarbonyl (Z or Cbz) group, which protects the alpha-amino group in this compound, has been widely used in solution-phase peptide synthesis peptide.com. This compound itself is commercially available and is indicated for use in solution phase peptide synthesis scientificlabs.iescientificlabs.co.uk. This approach typically involves a series of reactions performed in homogeneous solutions, allowing for potential large-scale production and ease of purification of intermediates. While specific detailed synthetic procedures for this compound via conventional solution-phase synthesis were not extensively detailed in the search results, the general applicability of the Z group in this methodology is well-established peptide.com.

Solid-Phase Peptide Synthesis (SPPS) Applications with this compound and its Fmoc-Protected Analogs

Solid-Phase Peptide Synthesis (SPPS), developed by Merrifield, has revolutionized peptide synthesis by allowing for the rapid and automated assembly of peptide chains on an insoluble solid support peptide.com. While the Z group is traditionally associated with solution-phase synthesis, Fmoc-protected analogues of Dap, such as Fmoc-Dap(Z)-OH, are specifically designed for use in Fmoc-based SPPS sigmaaldrich.comsigmaaldrich.comp3bio.com.

SPPS involves the sequential coupling of protected amino acids to a growing peptide chain anchored to a resin. The choice of protecting groups is critical for the success of SPPS, requiring orthogonal protection of the alpha-amino group (which is temporarily removed during each coupling cycle) and any reactive side-chain functional groups (which remain protected until the final cleavage from the resin) peptide.compeptide.com.

Fmoc-Dap(Z)-OH is a derivative of diaminopropionic acid where the alpha-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and one of the side-chain amino groups (specifically the beta-amino group in the L-isomer) is protected by the acid-stable benzyloxycarbonyl (Z) group sigmaaldrich.comp3bio.com. This orthogonal protection strategy is compatible with Fmoc SPPS protocols. The Fmoc group is removed using a base (commonly piperidine) for chain elongation, while the Z group remains intact during the synthesis and is typically cleaved along with the peptide from the resin using strong acid conditions at the end of the synthesis peptide.compeptide.com. Fmoc-Dap(Z)-OH is specifically listed as suitable for Fmoc solid-phase peptide synthesis sigmaaldrich.comsigmaaldrich.com.

Synthesis from Precursors (e.g., D-Serine)

Diaminopropionic acid (Dap) derivatives, including protected forms, can be synthesized from more readily available precursors. One such precursor is D-serine. A synthetic strategy has been developed for the preparation of orthogonally protected L-Dap methyl esters starting from Nα-Fmoc-O-tert-butyl-D-serine. This approach involves the conversion of D-serine into an aldehyde, followed by reductive amination and subsequent oxidation of the alcoholic function to install the carboxyl group nih.govmdpi.comresearchgate.net. The chirality of the starting D-serine is preserved throughout these steps, leading to the L-isomer of Dap researchgate.net. While this specific route describes the synthesis of Fmoc/Boc-protected L-Dap methyl esters, it illustrates the feasibility of synthesizing Dap derivatives from serine, a method that could potentially be adapted or serve as a basis for the synthesis of this compound or its precursors. Synthesis of meso-diaminopimelic acid (DAP), a related diaminodicarboxylic acid, from D-serine has also been reported, highlighting the utility of serine as a starting material for the synthesis of diaminocarboxylic acids mostwiedzy.plresearchgate.netresearchgate.net.

Chiral Synthesis and Stereoisomeric Control

Control over the stereochemistry is paramount in the synthesis of amino acids and peptides, as different stereoisomers can exhibit vastly different biological activities. This compound, as an L-amino acid derivative, possesses a defined stereochemistry at the alpha-carbon. Diaminopimelic acid (DAP), a related compound with two chiral centers, exists as three stereoisomers: LL, DD, and meso-DAP. The stereochemistry of DAP and its analogues is particularly important because meso-DAP is a key component of bacterial cell walls, and different isomers can have distinct biological roles iarc.frmostwiedzy.plinnovareacademics.in.

Enantioselective Synthesis of Diaminopimelic Acid (DAP) Analogues

The enantioselective synthesis of DAP analogues is an active area of research driven by their biological significance. Various strategies have been developed to control the stereochemistry during the synthesis of these diaminodicarboxylic acids. These methods include asymmetric catalytic hydrogenation and stereoselective alkylation of chiral enolates mostwiedzy.pl. For instance, enantioselective synthesis of 2,5-diaminoadipic acid, 2,7-diaminosuberic acid, and 2,8-diaminoazelaic acid with high optical purity has been achieved using asymmetric catalytic hydrogenation in the presence of a chiral catalyst mostwiedzy.pl.

Diastereomer Analysis and Separation Methods (e.g., HPLC)

The analysis and separation of diastereomers are crucial in the synthesis of chiral compounds like this compound derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. While specific detailed research findings on the HPLC analysis of this compound diastereomers were not extensively detailed in the provided information, HPLC is a standard method for assessing the purity and diastereomeric excess of amino acid derivatives. For related compounds like diaminopimelic acid (DAP), which also contains chiral centers, HPLC methods have been developed for separating its diastereomers (LL, DD, and meso). researchgate.net These methods often involve reverse phase HPLC separation of chiral derivatives, sometimes coupled with fluorescence detection after derivatization with reagents like o-phthaldehyde (OPA) and a chiral thiol. researchgate.net Such approaches highlight the applicability of HPLC, potentially with appropriate derivatization and chiral stationary or mobile phases, for analyzing the diastereomeric purity of this compound and its derivatives. HPLC is also used for purity analysis of protected forms like Z-Dap(Boc)-OH. sigmaaldrich.com

Derivatization Strategies for this compound

The presence of the free beta-amino group in this compound allows for various derivatization strategies, enabling the introduction of diverse functionalities for specific applications.

Introduction of Azide (B81097) Functionality (Z-L-Dap(N3)-OH) for Click Chemistry

One significant derivatization involves the introduction of an azide group at the beta-amino position, yielding Z-L-Dap(N3)-OH. This compound is a valuable reagent in click chemistry, a set of powerful, reliable, and bioorthogonal reactions. medchemexpress.commedchemexpress.eu The azide group in Z-L-Dap(N3)-OH can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. medchemexpress.commedchemexpress.eu It can also undergo copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing cyclooctyne (B158145) moieties like DBCO or BCN groups. medchemexpress.commedchemexpress.eu These reactions are highly specific and efficient, making Z-L-Dap(N3)-OH useful for bioconjugation, labeling, and the synthesis of complex molecular architectures. medchemexpress.commedchemexpress.eu

Acetylated Derivatives (e.g., Z-Dap(Ac)-OH)

Acetylation of the beta-amino group of this compound results in acetylated derivatives such as Z-Dap(Ac)-OH. Acetylation is a common method for protecting amino groups or introducing a specific chemical handle. While detailed synthesis methods specifically for Z-Dap(Ac)-OH were not extensively found, the synthesis of related acetylated diaminopropionic acid derivatives like H-L-Dap(Ac)-OH has been reported, suggesting similar methodologies could be applied to this compound. iris-biotech.de Acetylated derivatives can be useful in peptide synthesis to prevent unwanted side reactions involving the beta-amino group during coupling steps.

Other N-Methylated Derivatives

N-methylation of amino groups can alter the properties of peptides and other molecules, influencing factors like conformation, stability, and biological activity. While specific examples of N-methylated this compound derivatives were not prominently featured in the search results, the beta-amino group of this compound is a potential site for N-methylation. N-methylated amino acids are incorporated into peptides to modify their characteristics. The synthesis of N-methylated amino acids typically involves alkylation of the amino group, often followed by deprotection steps. medchemexpress.com This general approach could be adapted for the synthesis of N-methylated this compound derivatives.

Conjugation with Fluorophores or Labels

This compound, with its available beta-amino group, serves as a versatile building block for conjugating fluorophores or other labels. This derivatization is valuable for developing probes for biological imaging, sensing, and detection. While direct examples of this compound conjugated to specific fluorophores were not detailed, the use of similar amino acid derivatives like Fmoc-L-Dap(NBTD)-OH, which contains a nitrobenzothiadiazole fluorophore attached to the beta-amino group, demonstrates the feasibility of this strategy. iris-biotech.de The beta-amino group can be reacted with activated fluorophores or labels (e.g., N-hydroxysuccinimide esters, isothiocyanates) to form stable covalent linkages. This allows for the incorporation of fluorescent, radioactive, or affinity labels into peptides or other molecules synthesized using this compound, enabling their tracking and analysis in various research applications.

Biochemical and Biological Research Applications of Z Dap Oh and Its Analogues

Z-Dap-OH in Peptide and Peptidomimetic Design

This compound is widely utilized in peptide synthesis due to its ability to introduce a constrained diamino acid residue. This allows for the creation of peptides with modified structures and potentially altered biological activities.

This compound is recognized as an important building block for the synthesis of peptides containing Dap residues, which are found in several naturally occurring bioactive compounds. These include the bleomycins, a group of glycopeptide antibiotics used in cancer chemotherapy fishersci.cafishersci.sescientificlabs.co.ukfishersci.co.uk. Edeines are another class of linear peptide antibiotics that contain Dap and inhibit protein synthesis fishersci.cafishersci.sescientificlabs.co.uknih.govnih.govinvivochem.cn. Tuberactinomycins, such as viomycin (B1663724) and enviomycin, are cyclic peptide antibiotics effective against tuberculosis, and their biosynthesis involves L-2,3-diaminopropionate fishersci.cafishersci.sescientificlabs.co.ukwikipedia.orgwikipedia.orgguidetopharmacology.orguni.lu. The incorporation of Dap via precursors like this compound is essential for constructing the unique structural features of these complex molecules.

The inclusion of non-canonical amino acids, such as Dap residues derived from this compound, is a strategy employed to enhance the stability of peptides and increase their resistance to enzymatic degradation nih.govresearchgate.netnih.gov. While the Z protecting group on this compound primarily serves to enhance stability during chemical synthesis cymitquimica.com, the resulting Dap residue within a peptide chain can influence its susceptibility to proteolysis. Modifying the amino acid composition by incorporating non-proteinogenic residues can alter the peptide's conformation and the recognition sites for peptidases, thereby improving its pharmacokinetic properties.

Dap residues can significantly influence the conformational preferences of peptides, contributing to the formation of specific secondary structures. Studies on cyclic tetrapeptides have shown that the presence of Dap can favor the formation of alpha-turns rsc.org. In other research involving bis-ferrocenyl end-capped peptides, protected Dap (specifically Z-L-Dap(Boc)-OH) was found to promote the folding into beta-turn or incipient 310-helix conformations mdpi.commdpi.com. This modulation of secondary structure is crucial for the design of peptidomimetics that mimic the bioactive conformations of natural peptides. For instance, in cyclic tetrapeptides, Dap at a specific position favored a gauche (−) configuration for its χ1 angle, stabilizing a psi dihedral angle conducive to an alpha turn and an i → i + 4 hydrogen bond rsc.org. In contrast, larger side chains favored beta or gamma turns with i → i + 3 hydrogen bonds rsc.org.

Design of Peptides with Enhanced Stability and Enzymatic Resistance

Enzyme Inhibition and Specificity Studies

Peptides containing Dap residues can be designed and utilized to investigate enzyme function, including enzyme inhibition and the detailed analysis of enzyme-substrate interactions.

The diaminopimelic acid (DAP) pathway is essential for the biosynthesis of lysine (B10760008) and for the synthesis of peptidoglycan in many bacteria, making enzymes in this pathway attractive targets for the development of new antibiotics researchgate.netasm.org. Analogues of DAP, such as 3-chloro-DAP, have been shown to be potent inhibitors of bacterial enzymes like DAP epimerase asm.org. Peptides incorporating Dap residues, introduced synthetically using building blocks like this compound, can be designed as potential inhibitors that target specific enzymes involved in bacterial metabolism or other biological pathways. The constrained structure and the presence of the additional amino group in Dap offer unique possibilities for designing enzyme inhibitors with specific binding characteristics.

Dap has proven to be a valuable tool for studying enzyme mechanisms, particularly for trapping transient acyl-enzyme intermediates nih.gov. By site-specifically incorporating Dap into recombinant proteins, researchers can capture these intermediates, which are often short-lived during the catalytic cycle nih.gov. This strategy, for example, has been applied to study the mechanism of a cysteine protease and a thioesterase, providing structural insights into how conformational changes in enzyme domains control substrate processing nih.gov. This method allows for a more detailed understanding of the molecular events that occur during enzyme-substrate interactions and the catalytic process pitt.eduescholarship.org.

Competitive Inhibition Mechanisms (e.g., Carnosinase)

Analogues of carnosine containing the residue of 2,3-diaminopropionic acid (DAP) have been synthesized and investigated for their biochemical properties, including their interaction with human serum carnosinase researchgate.net. Carnosinase is an enzyme responsible for the hydrolysis of carnosine and related dipeptides mdpi.comresearchgate.netnih.gov. Research has shown that certain mono- and bis-acetylated carnosine analogues incorporating DAP are resistant to enzymatic hydrolysis by carnosinase and can act as competitive inhibitors of this enzyme researchgate.net. This suggests that structural modifications involving the DAP residue can influence the susceptibility of peptide analogues to enzymatic degradation and enable them to function as inhibitors, potentially prolonging the biological half-life of co-administered or endogenous compounds that are substrates for carnosinase researchgate.netresearchgate.net.

Trapping Acyl-Enzyme Intermediates with DAP Conjugates

A significant application of 2,3-diaminopropionic acid (DAP), the core structure of this compound, is in the development of strategies to trap unstable acyl-enzyme intermediates nih.govnih.govresearchgate.netoup.comoup.com. Many enzymes, including serine hydrolases, cysteine proteases, and components of the ubiquitination machinery, catalyze reactions that proceed through transient acyl-enzyme intermediates with short half-lives nih.govnih.gov. Replacing catalytic cysteine or serine residues in these enzymes with DAP allows for the formation of a stable amide bond between the enzyme and its native substrate, effectively capturing these intermediates nih.govnih.govoup.comoup.com. This approach facilitates the isolation and structural characterization of near-native acyl-enzyme species, providing valuable insight into enzyme mechanisms and biosynthetic pathways nih.govnih.govoup.comoup.com. For example, this strategy has been used to study the thioesterase domain of valinomycin (B1682140) synthetase, revealing conformational changes during the catalytic cycle nih.govnih.govoup.comoup.com.

Interactions with Biological Systems at the Molecular Level

The ability of this compound and its analogues to be incorporated into peptides and conjugated to other molecules facilitates their use in studying and modulating interactions within biological systems medchemexpress.commedchemexpress.com.

Bioconjugation for Targeted Delivery Systems

Protected DAP derivatives and DAP are valuable in bioconjugation strategies for targeted delivery systems medchemexpress.commedchemexpress.comnih.govmdpi.comresearchgate.net. Boc-Dap(Z)-OH has been highlighted for its role in the synthesis of Antibody-Drug Conjugates (ADCs), where it can be used as a linker to facilitate the targeted delivery of cytotoxic drugs to specific cells, such as cancer cells . Z-L-Dap(N3)-OH, an azide-containing analogue, is a click chemistry reagent that enables the conjugation of molecules to biomolecules for various applications, including drug delivery medchemexpress.commedchemexpress.com. Furthermore, DAP derivatives have been explored as bifunctional chelators for coupling to targeting molecules in molecular imaging applications researchgate.net. L-Dap has also been used as a crosslinker in biomaterials like graphene sponges for potential clinical applications and in the synthesis of chelating peptide conjugates for therapeutic and diagnostic uses in tumor diseases mdpi.com.

Nucleic Acid, Lipid, and Protein Binding (via Click Chemistry with Z-Dap(N3)-OH)

Z-L-Dap(N3)-OH is a key reagent for investigating interactions with nucleic acids, lipids, and proteins through click chemistry medchemexpress.commedchemexpress.comthieme-connect.denih.gov. Containing a reactive azide (B81097) group, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules bearing complementary alkyne or strained alkyne groups medchemexpress.commedchemexpress.com. This bioorthogonal reaction allows for the selective and efficient labeling or conjugation of nucleic acids, lipids, and proteins within complex biological environments medchemexpress.commedchemexpress.comnih.gov. This capability is highly valuable in research for visualizing tagged moieties and studying their distribution and interactions medchemexpress.commedchemexpress.comnih.gov.

Immunomodulatory Research

Research into the immunomodulatory properties of compounds has involved structures containing the diaminopropionic acid (DAP) moiety mdpi.comnih.govmdpi.combohrium.comresearchgate.net. While direct evidence for this compound itself as an immunomodulator is not explicitly detailed in the search results, DAP-containing structures have demonstrated such activity. For instance, a sulfated polysaccharide designated DAP4, isolated from marine brown algae, has shown significant immunomodulatory effects by promoting the proliferation of immune cells and enhancing macrophage activity mdpi.com. Additionally, some antimicrobial peptides incorporating DAP have been studied, and antimicrobial peptides, in general, can possess immunomodulatory characteristics mdpi.combohrium.com. Extracts containing peptidoglycan-like components, which include DAP, have also been investigated for their immunomodulatory effects, such as increasing cytokine production nih.gov. These studies on DAP-containing compounds highlight the potential for structures incorporating this amino acid to influence immune responses.

Role in Innate Immunity (e.g., NOD1 Agonists like Tri-DAP)

Analogues of diaminopimelic acid (DAP), a related amino acid, play a crucial role in stimulating innate immunity. Notably, Tri-DAP (L-Ala-γ-D-Glu-mDAP), which contains the meso-diaminopimelic acid (mDAP) moiety, is recognized as a specific agonist for Nucleotide-Binding Oligomerization Domain 1 (NOD1) invivogen.comnih.govinvivogen.com. NOD1 is an intracellular pattern recognition receptor that detects peptidoglycan fragments containing the dipeptide D-Glu-meso-DAP (iE-DAP) motif, a structure found in the cell walls of many Gram-negative bacteria and some Gram-positive bacteria invivogen.cominvivogen.commdpi.com.

Upon recognition of these motifs, NOD1 triggers an intracellular signaling cascade involving the RIP2 kinase, leading to the activation of the NF-κB pathway invivogen.cominvivogen.commdpi.com. This activation is a key event in initiating host innate immune responses. Studies have shown that Tri-DAP can activate NOD1 in various cell types, including lung epithelial cells and human periodontal ligament cells mdpi.comnih.gov. Tri-DAP has been observed to exhibit a higher ability to activate NF-κB compared to iE-DAP invivogen.cominvivogen.com.

Modulation of Immune Responses

The activation of NOD1 by agonists like Tri-DAP contributes to the broader modulation of immune responses. This modulation primarily involves the induction of signaling pathways that orchestrate the innate immune defense against bacterial pathogens invivogen.cominvivogen.commdpi.com. The recognition of peptidoglycan fragments by NOD1 (and NOD2, which recognizes muramyl dipeptide) is a critical mechanism by which the host senses bacterial presence and initiates a protective response nih.gov. This can involve cooperation with Toll-like receptors (TLRs) to enhance immune responses, such as cytokine production nih.gov.

Research indicates that NOD1 agonists can selectively activate innate immunity in specific tissues, such as lung epithelial cells, potentially offering a strategy for managing respiratory infections by boosting local immune responses mdpi.com.

Impact on Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

A significant outcome of NOD1 activation by agonists such as Tri-DAP is the induction of pro-inflammatory cytokine production invivogen.cominvivogen.comnih.govmdpi.com. The activation of the NF-κB pathway following NOD1 engagement leads to the transcription and release of various cytokines and chemokines.

Studies using Tri-DAP have demonstrated increased production of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in human periodontal ligament cells nih.gov. In lung epithelial cells, NOD1 agonists like Tri-DAP have been shown to increase the percentage of IL-8 positive cells mdpi.com. Peptidoglycan fragments containing DAP have also been shown to stimulate the release of immune regulatory substances, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in addition to IL-6 and IL-8, by activating pathways like NF-κB and MAPK mdpi.com. Research using THP-1 cells, a human monocytic cell line, also confirms that NOD1/NOD2 agonists trigger signaling leading to the production of TNF-α, IL-1β, IL-6, and IL-8 mdpi.com.

The table below summarizes some observed effects of NOD1 agonists on cytokine production:

| Agonist | Cell Type | Cytokines Induced (Examples) | Reference |

| Tri-DAP | Human Periodontal Ligament Cells | IL-6, IL-8 | nih.gov |

| Tri-DAP | Lung Epithelial Cells | IL-8 | mdpi.com |

| PGN (DAP-containing) | RAW264.7 Cells | TNF-α, IL-1β, IL-6, IL-8, IFN-γ | mdpi.com |

| C12-iE-DAP | THP-1 Cells | TNF-α, IL-8 | mdpi.com |

Antimicrobial and Antineoplastic Research Perspectives

The research involving this compound and its analogues also extends to the development of antimicrobial agents and the exploration of antineoplastic properties.

Influence on Antimicrobial Activity of Peptides

Diaminopropionic acid (Dap) residues, which can be incorporated into peptides using building blocks like this compound, have been studied for their influence on the antimicrobial activity of peptides frontiersin.orgmdpi.commdpi.comnih.govnih.govacs.org. The inclusion of non-proteinogenic amino acids like Dap can affect the structure, stability, and interaction of peptides with bacterial membranes.

Research on synthetic antimicrobial peptides has explored the effect of substituting naturally occurring amino acids (like lysine) with Dap residues. These substitutions can impact the peptide's charge, conformation (e.g., alpha-helical structure), and ultimately its ability to permeabilize bacterial membranes and exert antimicrobial effects mdpi.comnih.govacs.org. While some studies suggest that Dap substitutions might lead to reduced antibacterial activity compared to other residues like lysine or diaminobutyric acid (Dab), others indicate that the type of positively charged residue, including Dap, can have surprisingly little effect on antibacterial activity against certain pathogens mdpi.comnih.gov. Incorporating Dap residues has also been explored to improve the penetration selectivity of peptides into bacterial cells over mammalian cells, potentially reducing toxicity nih.govacs.org.

Structure-Activity Relationships in Antimicrobial Peptides

The incorporation of 2,3-diaminopropionic acid (Dap) residues and its derivatives into antimicrobial peptides (AMPs) has been explored to understand and enhance their activity. AMPs are a class of peptides that primarily target bacterial membranes mdpi.comresearchgate.net. Their activity is often linked to their cationic and amphiphilic nature, which facilitates interaction with the negatively charged bacterial cell membrane researchgate.netfrontiersin.org.

Studies on polymyxin (B74138) antibiotics, which are cyclic AMPs, have shown that substituting diaminobutyric acid (Dab) residues with basic amino acids having different side chain lengths, including 2,3-diaminopropionic acid, impacts antimicrobial activity nih.gov. The structure-activity relationship (SAR) data suggest that the length of the amino acid side chain's alkyl arm is crucial for antimicrobial activity, with an optimum length appearing to be two methylene (B1212753) groups, similar to the native Dab residue nih.gov. Analogues with side chains that are longer or shorter have shown reduced sensitizing activity nih.gov.

In other research on aurein (B1252700) 1.2 analogs, replacing lysine residues with amino acids like ornithine (Orn), diaminobutyric acid (Dab), and diaminopropionic acid (Dap) at specific positions has been investigated for its effect on antibacterial activity mdpi.com. While replacement with Orn or Dab in position 7 increased activity against B. subtilis, replacing lysine in positions 7 and 8 with Dab retained activity, whereas Dap substitution lowered it mdpi.com. This highlights that the position and the specific nature of the substituted diaminopropionic acid residue influence the resulting antimicrobial properties mdpi.com.

Antitumor Activity and Cytotoxicity of this compound Modified Derivatives

Derivatives of 2,3-diaminopropionic acid, including those potentially modified with protecting groups like Z, have been explored in the context of antitumor activity and cytotoxicity. L-Dap is a common structural motif in bleomycins (BLMs), which are glycopeptide-derived antitumor antibiotics mdpi.com.

Research on betulin (B1666924) ester derivatives, which include esters with L-Dap-OH, has demonstrated enhanced antitumor activity compared to their non-modified precursors nih.gov. These derivatives showed increased solubility in water, which can contribute to improved bioavailability and concentration in cancer cells nih.gov. Studies using the malignant melanoma cell line Me-45 showed that betulin derivatives containing lysine and ornithine exhibited the highest cytotoxicity and induced a higher number of apoptotic nuclei after incubation nih.gov. While the specific contribution of the L-Dap-OH ester in this study wasn't isolated, the inclusion of L-Dap-OH as one of the amino acid esters evaluated suggests its potential relevance in this class of antitumor agents nih.gov.

Cryptophycins, which are cyclodepsipeptides with high cytotoxicity, have also been modified to explore their potential as payloads for antibody-drug conjugates for targeted tumor therapy researchgate.net. Modifications in Unit D, which is natively 2-hydroxyisocaproic acid, have been investigated to introduce conjugation handles without compromising toxicity researchgate.net. While the direct involvement of this compound was not explicitly mentioned in the provided snippets regarding cryptophycins, this area of research highlights the broader interest in incorporating modified amino acids into cytotoxic compounds for cancer treatment.

Neurobiological and Channel Activity Research

The role of 2,3-diaminopropionic acid and its derivatives has also been investigated in neurobiological contexts, particularly concerning ion channel activity.

Impact on Ion Channel Conductance (e.g., Synthetic Channel-Forming Peptides)

2,3-Diaminopropionic acid (Dap) has been used in the design and synthesis of synthetic channel-forming peptides (CFPs) to study their impact on ion channel conductance and selectivity nih.govacs.org. CFPs are being explored as a potential therapeutic modality for channelopathies nih.gov.

In studies involving CFPs derived from the second transmembrane segment of the glycine (B1666218) receptor (M2GlyR), Dap substitutions were used to introduce positive charges to the pore-lining interface of predicted channels nih.gov. These Dap-substituted peptides induced significantly larger voltage-dependent currents compared to the parent compound nih.gov. However, the introduction of these positively charged side chains did not appear to improve anion-to-cation selectivity; instead, the currents remained non-selective nih.gov. The increased conductance observed with multiple Dap substitutions might be attributed to higher oligomerization numbers of the peptides nih.gov.

Another example involves a synthetic cyclic peptide containing L-diaminopropionic acid (L-Dap) that was designed to form artificial transmembrane ion channels by self-assembly acs.org. Ion permeability was observed in lipid bilayer membranes in the presence of this peptide acs.org. The pH dependence of ionic conductance suggested that the beta-amino group of Dap could play a role in the conductance of these peptide channels acs.org.

These studies indicate that the incorporation of Dap residues in synthetic peptides can significantly influence their ability to form channels and modulate ion flow, although achieving specific selectivity remains a key challenge in the design of such peptides nih.govacs.org.

Advanced Research Methodologies and Computational Studies

Spectroscopic and Structural Characterization

Spectroscopic and structural characterization techniques are fundamental for confirming the identity, purity, and three-dimensional arrangement of molecules like Z-Dap-OH.

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction (SC-XRD), is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. It provides detailed information about bond lengths, bond angles, and crystal packing. While X-ray diffraction is a standard method for structural confirmation of small molecules and co-crystals acs.orgmdpi.comijsr.netcsic.es, specific single-crystal X-ray diffraction studies detailing the crystal structure of this compound were not found in the analyzed search results. The technique is, however, widely applied to characterize crystalline organic compounds to unequivocally establish their molecular structure acs.orgijsr.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and purity of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and environment of atoms, particularly hydrogen (¹H) and carbon (¹³C) nuclei mdpi.comrsc.orgnih.govchemicalbook.com.

Typical NMR experiments for structural elucidation include:

¹H NMR: Provides information on the types of hydrogen atoms present, their chemical environment, and their coupling interactions with neighboring hydrogen atoms.

¹³C NMR: Reveals the different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide correlations between nuclei, helping to establish connectivity and assign signals in the 1D spectra. COSY (Correlation Spectroscopy) shows correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) show correlations between protons and carbons, either directly bonded (HSQC) or separated by multiple bonds (HMBC) mdpi.comnih.gov.

While NMR is routinely used to characterize amino acid derivatives and peptides mdpi.comrsc.orgnih.govchemicalbook.com, specific, detailed 1D and 2D NMR data for this compound were not explicitly provided in the analyzed search results. However, the availability of NMR spectra for related compounds and the general listing of NMR as a characterization method for N-alpha-Cbz-L-2,3-diaminopropionic acid indicate its application in the study of this compound chemicalbook.com.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds ijsr.netmdpi.comrsc.orgrsc.orgmdpi.com. Characteristic absorption bands in the IR spectrum correspond to specific bond stretching and bending frequencies (e.g., C=O, N-H, O-H, C-H) ijsr.netmdpi.commdpi.com. IR spectroscopy is a common method for the characterization of organic compounds, including amino acid derivatives ijsr.netmdpi.comrsc.orgrsc.orgmdpi.com.

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a substance. It is particularly useful for studying chiral molecules and their conformation, especially in solution. CD can provide insights into the presence and type of secondary structures in peptides and proteins, and the conformation of other chiral molecules. While CD spectroscopy is a recognized technique in the study of chiral molecules nih.gov, specific CD data or studies focused on this compound were not found in the analyzed search results.

Examples of IR data for related compounds show characteristic peaks associated with functional groups:

| Compound Example (from search results) | Technique | Characteristic IR Peaks (cm⁻¹) | Reference |

| Compound 4 (Azo-Triazole) | IR (ATR) | Not specified as characteristic | acs.org |

| Various Analogs of d-Glu-meso-DAP | IR (ATR/KBr) | 720, 930, 1023, 1085, 1205, 1377, 1439, 1540, 1626, 1721, 2361, 2854, 2923; 574, 689, 748, 845, 930, 1016, 1125, 1160, 1255, 1346, 1370, 1436, 1536, 1591, 1647, 1724, 2853, 2923, 3313; 599, 723, 801, 841, 943, 1135, 1182, 1434, 1672, 2855, 2925; 3421, 2359, 1669, 1437, 1202, 1141, 802, 724 | mdpi.com |

| Diazapyrene DAP 4 | IR | Not specified as characteristic | rsc.org |

| Cobalt Macrocyclic Complexes | FT-IR | Not specified as characteristic | rsc.org |

| Halogenated Cyclic Peptides | IR | 3436, 2973, 2480, 1661, 1372, 1251, 1030, 602 | nih.gov |

| DAP: PA Co-crystals | FTIR | 3365 (O-H str), 1495 (N-O str), 873 (Aromatic P-O str) | ijsr.net |

| Diammonium Hydrogen Phosphate (DAP) | FTIR | 712, 873, 1420, 2513, 1798 (for CaCO₃) | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule, which allows for the determination of its elemental composition acs.orgmdpi.comrsc.orgnih.govrsc.org. This technique is essential for confirming the molecular formula of a synthesized compound. HRMS provides a mass-to-charge ratio (m/z) with high precision, enabling differentiation between compounds with very similar nominal masses acs.orgmdpi.comrsc.orgnih.govrsc.org.

For this compound (C₁₁H₁₄N₂O₄), the theoretical monoisotopic mass can be calculated based on the exact masses of its constituent atoms. The molecular weight is approximately 238.24 g/mol fishersci.cairis-biotech.deamericanelements.comlabsolu.cairis-biotech.deoakwoodchemical.comchemicalbook.com. HRMS analysis would typically involve ionization of the molecule and detection of the resulting ions, often the protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻). While HRMS is a standard characterization method for this type of compound acs.orgmdpi.comrsc.orgnih.govrsc.org, specific experimental HRMS data (found m/z values) for this compound were not presented in the analyzed search results.

Examples of HRMS data for related compounds illustrate the type of information obtained:

| Compound Example (from search results) | Technique | Calculated m/z | Found m/z | Ion Type | Reference |

| C₂₄H₃₈N₃O₉ analog | HRMS | 512.2608 | 512.2609 | (M − H)⁻ | mdpi.com |

| C₃₁H₅₄N₃O₉ analog | HRMS | 612.3860 | 612.3863 | (M + H)⁺ | mdpi.com |

| C₃₆H₆₆N₃O₈ analog | HRMS | 668.4850 | 668.4857 | (M + H)⁺ | mdpi.com |

| C₁₂H₁₈N₃O₈ analog | HRMS | 332.1094 | 332.1097 | (M + H)⁺ | mdpi.com |

| C₂₄H₄₀N₃O₁₀ analog | HRMS | 530.2714 | 530.2706 | (M + H)⁺ | mdpi.com |

| Compound 4 (Azo-Triazole) | HRMS (ESI) | Not specified | Not specified | Not specified | acs.org |

| Diazapyrene DAP 4 | HRMS (ESI) | 661.2638 | 661.2616 | [M+H]⁺ | rsc.org |

| Diamine 12 | HRMS (ESI) | 185.1073 | 185.1084 | [M+Na]⁺ | rsc.org |

| Triphenylbenzene TPB 1 | HRMS (ESI) | 404.1158 | 404.1153 | [M+Na]⁺ | rsc.org |

| Cobalt Macrocyclic Complexes | HRMS (ESI/MALDI) | Not specified | Not specified | Not specified | rsc.org |

| Cyclocinamide B (2) | HRESIMS | 784.10070 | 784.10084 | [M+H]⁺ | nih.gov |

Infrared (IR) and Circular Dichroism (CD) Spectroscopies

Computational Approaches and Molecular Modeling

Computational approaches and molecular modeling techniques are increasingly used in conjunction with experimental methods to gain a deeper understanding of molecular properties, reactivity, and interactions. These methods can predict molecular structures, conformational preferences, and behavior in different environments nih.govoup.complos.orgresearchgate.netnih.gov.

Computational studies can involve various techniques, including:

Molecular Mechanics: Uses classical physics to model molecular systems, calculating potential energy based on bond lengths, angles, and non-bonded interactions.

Quantum Mechanics: Applies quantum mechanics principles to describe the electronic structure and properties of molecules, providing more accurate but computationally intensive calculations.

Molecular Docking: Predicts the preferred binding orientation of one molecule (ligand) to another (receptor), often used in drug discovery to study molecule-protein interactions nih.govplos.org.

Density Functional Theory (DFT): A quantum mechanical method used to calculate electronic structure and properties, including optimized geometries and spectroscopic parameters csic.es.

While computational approaches and molecular modeling are valuable tools in chemical and biochemical research nih.govoup.complos.orgresearchgate.netnih.gov, specific computational studies focusing solely on the isolated this compound molecule, such as conformational analysis or prediction of spectroscopic properties, were not found in the analyzed search results. Related studies have employed these methods to investigate the interactions of diaminopimelic acid (DAP) analogs with enzymes or the behavior of polyamines interacting with DNA nih.govoup.complos.org.

Molecular Dynamics (MD) simulations are a computational technique used to simulate the time evolution of a molecular system nih.govoup.complos.orgresearchgate.netnih.gov. By applying classical mechanics to the atoms in the system, MD simulations can provide insights into molecular motion, conformational changes, and interactions over time. This is particularly useful for studying the behavior of molecules in solution or in complex biological environments nih.govoup.complos.orgresearchgate.netnih.gov.

MD simulations can be used to study:

Conformational flexibility of molecules.

Interactions between a molecule and its environment (e.g., solvent, ions).

Binding dynamics of ligands to receptors nih.govplos.org.

Diffusion and mobility of molecules oup.com.

Although MD simulations are a powerful tool for studying molecular behavior nih.govoup.complos.orgresearchgate.netnih.gov, specific molecular dynamics simulations focused on the conformational dynamics or interactions of this compound itself were not found in the analyzed search results. Related research has utilized MD simulations to explore the binding mechanisms of diaminopimelic acid analogs nih.gov and the interactions of polyamines, including DAP²⁺, with DNA oup.com.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. By focusing on the electron density, DFT can predict various properties, including molecular geometry, energies, and spectroscopic parameters. The development of hybrid DFT functionals, such as B3LYP, has made it a widely accessible tool for calculating accurate chemical structures and properties.

While specific studies detailing the application of DFT to determine the electronic structure and properties of this compound were not found in the provided search results, DFT has been applied to related compounds containing the diaminopurine (DAP) core to analyze bonding situations and interactions. It has also been used to study the decomposition mechanisms of materials and adsorption properties on surfaces. These applications demonstrate DFT's capability to provide fundamental insights into the behavior of organic molecules, suggesting its potential utility in characterizing the electronic and structural features of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis involves developing predictive models that correlate the structural or physicochemical properties of compounds with their biological activity or other properties. QSAR models are valuable in medicinal chemistry for identifying key molecular features responsible for activity and guiding the design of new compounds with improved properties.

The search results did not provide specific QSAR studies conducted on this compound. However, QSAR analysis is a common approach in drug discovery and optimization. Given that this compound and its derivatives are used in the synthesis of peptides and other molecules with potential biological relevance, QSAR could potentially be applied to a series of such compounds to understand how structural variations impact their interactions or activities.

Homology Modeling and Protein-Ligand Docking

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein. Protein-ligand docking is then employed to predict the preferred binding orientation and affinity of a ligand molecule within a protein's binding site. These methods are widely used in drug discovery to screen potential drug candidates and understand molecular recognition.

Studies have utilized homology modeling to predict the structures of proteins involved in diaminopimelic acid biosynthesis, such as DapL, or other proteins where Dap-containing structures are relevant, like the CagY protein. Protein-ligand docking has been applied to investigate the binding of various ligands to protein targets. While direct docking studies with this compound as the ligand were not found, related protected Dap derivatives have been used as building blocks for synthesizing compounds that are subsequently evaluated for protein binding. This indicates that docking could be a relevant tool for exploring the potential interactions of this compound or peptides containing Dap residues with target proteins.

Pharmacophore Model Development

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. These models are developed from known active compounds (ligand-based) or from the structure of the target protein (structure-based) and are used for virtual screening to identify new potential drug candidates.

Z-Dap(Boc)-OH, a protected form of this compound, has been mentioned as a component used in DNA-encoded chemical libraries (DECLs). DECL technology is employed in the discovery of ligands for biological targets, and pharmacophore models can be developed from the validated hits obtained from DECL screens. This suggests that molecules synthesized using this compound as a building block can contribute to datasets used for pharmacophore model development in drug discovery research.

Biophysical Studies

Biophysical techniques provide experimental data on the interactions between molecules, yielding crucial information about binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique that allows for the real-time monitoring of binding events between a molecule immobilized on a sensor surface and a molecule in solution. SPR is widely used to determine binding kinetics (association and dissociation rates) and affinity constants.

SPR has been extensively used to study the binding of compounds containing diaminopropionic acid (DAP) or related structures to biological targets. For instance, SPR was employed to investigate the interaction kinetics of synthetic muropeptides, including those containing diaminopimelic acid, with Toll-like receptor 2. Additionally, SPR has been used to characterize the binding of synthetic polycationic polymers derived from N-substituted L-2,3-diaminopropionic acid (DAPEGs) to dsDNA. While direct SPR studies specifically on this compound were not found, these examples demonstrate the applicability of SPR to study the binding kinetics of molecules structurally related to this compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction in a single experiment. ITC yields the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

ITC is a powerful tool for understanding the driving forces behind molecular recognition. Studies have used ITC to investigate the binding thermodynamics of various molecules, including the complexation of a diazaperylenium compound (DAP) with cucurbit[n]uril, and the binding of amino acids to macrocyclic receptors. ITC has also been applied to characterize the binding of synthetic polymers based on N-substituted L-2,3-diaminopropionic acid (DAPEGs) to dsDNA, providing thermodynamic parameters for these interactions. Furthermore, ITC has been used in conjunction with SPR to provide a comprehensive thermodynamic and kinetic characterization of binding events for compounds derived from precursors like Boc-d-Dap-OH. Although direct ITC data for this compound were not found, these studies illustrate the utility of ITC in obtaining detailed thermodynamic information for interactions involving Dap-containing molecules.

Future Directions and Emerging Research Areas

Development of Z-Dap-OH Based Therapeutics

Research is exploring the incorporation of 2,3-diaminopropionic acid residues, often introduced using protected forms like this compound during synthesis, into novel therapeutic agents. This includes the development of peptide-based drugs and analogues of naturally occurring biologically active compounds , researchgate.net. For instance, novel carnosine analogues containing L(+)2,3-diaminopropionic acid have been synthesized, demonstrating potential as future drugs for conditions related to oxidative stress, reactive carbonyl species, and metal-ion dyshomeostasis researchgate.net. The synthesis of derivatives of biologically important peptides like chlorotoxin (B612392) also utilizes this compound as a building block metu.edu.tr.

Strategies for Improved Bioavailability and Targeted Delivery

Incorporating modified amino acids like Dap via precursors such as this compound can be part of strategies to improve the pharmacological properties of peptide-based therapeutics. While direct information on this compound's impact on bioavailability was not found, related protected Dap derivatives have been explored in the context of Antibody-Drug Conjugates (ADCs) . ADCs represent a strategy for targeted delivery, where a cytotoxic drug is linked to an antibody, often via a linker molecule that can incorporate amino acid derivatives, to specifically target cancer cells . This suggests the potential for Dap-containing linkers or peptide sequences synthesized using this compound to play a role in targeted therapeutic delivery systems.

Preclinical and Clinical Research Perspectives

Preclinical research has shown promising results for carnosine analogues containing Dap residues in in vivo studies, indicating their potential therapeutic value researchgate.net. Although these specific derivatives have not yet reached human clinical trials, the successful in vivo outcomes highlight the potential of Dap-containing molecules as candidates for future drug development researchgate.net. The use of Dap derivatives in medicinal chemistry for developing peptide-based drugs and inhibitors also contributes to advancements in various therapeutic areas, including cancer treatment .

Exploration in Biomaterials and Nanotechnology

The ability to incorporate Dap residues into peptides and polymers opens avenues in the fields of biomaterials and nanotechnology, particularly for creating functional structures.

Formation of Stable Structures for Drug Delivery and Tissue Engineering

Peptide-based materials with unique properties are being developed, and Dap residues can contribute to the formation of stable structures within these materials . The presence of the second amino group in Dap provides a site for branching or crosslinking, which is crucial for controlling the architecture and stability of self-assembled peptide hydrogels or scaffolds relevant to drug delivery systems and tissue engineering applications . While specific examples directly using this compound for forming such structures were not detailed in the search results, its role as a precursor for incorporating Dap into peptides positions it as relevant to this area.

Crosslinking in Graphene Sponges for Clinical Applications

Information specifically detailing the use of this compound for crosslinking in graphene sponges for clinical applications was not found in the consulted search results.

Novel Applications in Organic Synthesis (beyond Peptides)

While primarily known as a building block for peptide synthesis, the reactivity of this compound suggests potential applications in broader organic synthesis. The synthesis of carnosine analogues involving Dap residues exemplifies organic synthesis methodologies applied to create non-peptide molecules containing this amino acid derivative researchgate.net. Furthermore, synthetic methods used to incorporate Dap, such as native chemical ligation, are noted to have applications extending to polymer and organic synthesis beyond just peptides metu.edu.tr. This indicates that this compound, as a source of the Dap residue, could be involved in the synthesis of a wider range of organic molecules or polymers with diverse functionalities. Its listing alongside other protected amino acids in patents related to analytical compositions also hints at its potential use in developing complex molecules for detection or measurement purposes google.com.

As a Source of Ammonia (B1221849) in Strecker Synthesis

Extensive literature review on the Strecker synthesis indicates that this reaction typically utilizes ammonia or ammonium (B1175870) salts, along with an aldehyde or ketone and a cyanide source, to produce alpha-amino nitriles, which are subsequently hydrolyzed to amino acids. ontosight.aiwikipedia.orgdsmz.dewikipedia.orgnih.gov While 2,3-diaminopropionic acid itself can be synthesized through reactions related to the Strecker mechanism, such as the addition of ammonia to a dehydroalanine (B155165) nitrile, scientific literature does not provide evidence to support the use of this compound or 2,3-diaminopropionic acid specifically as a source of ammonia within the Strecker synthesis reaction itself. researchgate.netwikipedia.org The role of ammonia in the Strecker synthesis is primarily as a nucleophile that reacts with the carbonyl compound to form an imine intermediate. ontosight.aidsmz.dewikipedia.org

Catalysis in Asymmetric Processes (e.g., Peptide Dendrimers)

L-Dap-based peptide dendrimers have emerged as promising catalysts in asymmetric synthesis, demonstrating the utility of 2,3-diaminopropionic acid as a branching unit in the construction of complex catalytic architectures. fishersci.iefishersci.fi These dendritic structures, featuring diamino acids like Dap at branching points, exhibit catalytic and biological activities and show enhanced stability compared to their linear counterparts. fishersci.atfishersci.pt

Research has focused on designing peptide dendrimers incorporating catalytic residues, such as histidine, with Dap serving as the branching scaffold to facilitate cooperative effects and substrate binding. fishersci.co.ukfishersci.at Studies on ester hydrolysis reactions catalyzed by these peptide dendrimers have shown significant rate accelerations. fishersci.co.uk The modular design, often employing solid-phase synthesis, allows for variations in amino acid composition and the branching diamino acid, leading to the development of enantioselective catalysts. fishersci.at For instance, peptide dendrimers utilizing Dap branching and histidine residues have been shown to catalyze the esterolysis of specific substrates with considerable catalytic proficiency. fishersci.co.uk

Beyond ester hydrolysis, Dap residues in catalytic structures have been implicated in capturing non-covalent interactions, contributing to the efficiency and selectivity observed in asymmetric processes, including asymmetric oligonucleotide synthesis. mpg.de

常见问题

Q. What are the optimal experimental conditions for synthesizing Z-Dap-OH with high purity?

Methodological Answer: To ensure high-purity synthesis, researchers should employ controlled reaction parameters (e.g., temperature, solvent polarity, and catalyst concentration) and validate outcomes using HPLC for purity assessment. Post-synthesis purification via column chromatography with gradient elution can resolve impurities. Reproducibility requires detailed documentation of reaction steps and validation with NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, while Mass Spectrometry (MS) verifies molecular weight. High-resolution LC-MS or MALDI-TOF can resolve isotopic patterns. Purity should be quantified via reverse-phase HPLC with UV detection at relevant wavelengths (e.g., 220–280 nm). For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal behavior .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Reproducibility requires strict adherence to standardized protocols, including exact stoichiometric ratios, solvent degassing, and inert atmospheric conditions. Detailed Supplementary Information (SI) files should include raw spectral data, chromatograms, and step-by-step procedural annotations. Cross-validation with independent labs using shared reference samples can confirm method robustness .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

Methodological Answer: Conflicting data (e.g., anomalous NMR peaks or unexpected MS fragments) should be addressed through iterative experimentation, such as repeating synthesis under varied conditions or using computational tools (DFT simulations) to predict spectral profiles. Collaborative analysis with crystallography experts or comparative studies with structurally analogous compounds can clarify discrepancies .

Q. What experimental designs are suitable for investigating this compound’s mechanism of action in biological systems?

Methodological Answer: Hypothesis-driven approaches should integrate in vitro assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., knock-out organisms). Dose-response studies and isotopic labeling (e.g., ¹⁵N-Z-Dap-OH) can track metabolic pathways. Control groups must include structurally similar but inactive analogs to isolate specificity. Data should be analyzed using nonlinear regression models to quantify efficacy and potency .

Q. How can computational modeling enhance the interpretation of this compound’s reactivity and stability?

Methodological Answer Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) can predict degradation pathways, solvation effects, and transition states. Researchers should validate computational findings with experimental data (e.g., Arrhenius plots for thermal stability) and use software like Gaussian or Schrödinger Suite for parameter optimization .

Data Management and Reporting

Q. What strategies ensure robust data management in this compound research?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data (spectra, chromatograms) in repositories like Zenodo or ChemRxiv. Use standardized metadata templates to describe experimental conditions, instrument settings, and software versions. For peer review, provide hyperlinks to Supplementary Information files containing full datasets .

Q. How should researchers address gaps in existing literature on this compound’s applications?

Methodological Answer: Conduct systematic reviews using databases (SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed articles over preprints and apply inclusion/exclusion criteria (e.g., studies post-2010, ≥3 replicates). Gap analysis tools like PRISMA flowcharts can visualize underrepresented research areas .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in designing this compound stability studies, and how can they be mitigated?

Methodological Answer: Overlooking environmental factors (humidity, light exposure) or inadequate sample storage (e.g., non-inert containers) can skew results. Use accelerated stability testing (ICH Q1A guidelines) with controlled variables and validate findings via forced degradation studies. Statistical tools like ANOVA should account for batch-to-batch variability .

Q. How can researchers avoid confirmation bias when interpreting this compound’s biological activity?

Methodological Answer: Implement blinded experiments and independent data validation by third-party labs. Pre-register hypotheses on platforms like Open Science Framework to limit post-hoc rationalization. Negative results should be reported transparently to inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。